Cas no 299162-83-7 (1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole)
1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole
- 1H-Pyrazole,1-(4-fluorophenyl)-5-phenyl-
- 1-(4-fluorophenyl)-5-phenylpyrazole
- SEL10541221
- AK139515
- AX8051130
- A12152
- J-503311
- ZLA16283
- DS-6693
- AMY11884
- CS-0060508
- 299162-83-7
- MFCD08437295
- AKOS010626568
- DTXSID70653062
- C15H11FN2
- F17270
-
- MDL: MFCD08437295
- Inchi: 1S/C15H11FN2/c16-13-6-8-14(9-7-13)18-15(10-11-17-18)12-4-2-1-3-5-12/h1-11H
- InChI Key: GGFYIYBQOJNNLW-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)N1C(=CC=N1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 238.09073
- Monoisotopic Mass: 238.091
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.8
- XLogP3: 3.7
Experimental Properties
- Density: 1.15
- Boiling Point: 372.1°C at 760 mmHg
- Flash Point: 178.9°C
- Refractive Index: 1.601
- PSA: 17.82
1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049000318-1g |
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299162-83-7 | 95% | 1g |
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| Alichem | A049000318-5g |
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299162-83-7 | 95% | 5g |
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| Alichem | A049000318-10g |
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| Chemenu | CM124853-1g |
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| Chemenu | CM124853-5g |
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| Chemenu | CM124853-10g |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LX856-1g |
1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole |
299162-83-7 | 95+% | 1g |
403.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LX856-250mg |
1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole |
299162-83-7 | 95+% | 250mg |
198CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LX856-100mg |
1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole |
299162-83-7 | 95+% | 100mg |
99CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LX856-5g |
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299162-83-7 | 95+% | 5g |
1535.0CNY | 2021-07-12 |
1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole Suppliers
1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole Related Literature
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Shah Imtiaz,Jahangir Ahmad war,Syqa Banoo,Sarfaraz khan RSC Adv. 2021 11 11083
Additional information on 1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole
Professional Introduction to Compound with CAS No. 299162-83-7 and Product Name: 1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole
The compound with the CAS number 299162-83-7 and the product name 1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound, featuring a pyrazole core substituted with fluorophenyl and phenyl groups, has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry.
Pyrazole derivatives are well-known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of fluorine atoms into the aromatic ring system enhances the metabolic stability and bioavailability of the molecule, making it an attractive candidate for further development. The 1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole structure combines the benefits of both fluorine substitution and phenyl groups, which contribute to its pharmacological efficacy.
Recent research in the field of drug discovery has highlighted the importance of fluorinated pyrazoles in developing novel therapeutic agents. Studies have demonstrated that fluorine atoms can modulate the electronic properties of molecules, leading to improved binding affinity and selectivity. The 1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole compound exemplifies this trend, as it exhibits promising interactions with biological targets relevant to various diseases.
In particular, the pyrazole core of this compound has been extensively studied for its role in inhibiting enzymes and receptors involved in cancer progression. The presence of both fluorophenyl and phenyl groups allows for fine-tuning of the molecule's pharmacokinetic profile, enhancing its potential as a lead compound for drug development. Researchers have reported that derivatives of this nature can exhibit significant activity against kinases and other enzymes overexpressed in tumor cells.
The synthesis of 1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as cross-coupling reactions and palladium catalysis, have been employed to construct the desired framework efficiently. The introduction of fluorine into the aromatic ring is particularly challenging but can be achieved using specialized reagents and techniques that minimize side reactions.
One of the most compelling aspects of this compound is its potential in developing next-generation therapeutics. The 1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole structure has been investigated for its ability to modulate signaling pathways involved in inflammation and cancer. Preclinical studies have shown that this compound can inhibit key enzymes such as JAK2 and FLT3, which are implicated in hematological malignancies. These findings suggest that it may serve as a valuable scaffold for designing more effective treatments for these conditions.
The pharmacological profile of 1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole is further enhanced by its solubility characteristics. Unlike many traditional small-molecule drugs, this compound exhibits good solubility in both water and organic solvents, which facilitates its formulation into various dosage forms. This property is particularly important for developing oral medications that can achieve optimal bioavailability.
Computational modeling has also played a crucial role in understanding the interactions between 1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole and biological targets. Molecular dynamics simulations have revealed insights into how the fluorine and phenyl substituents influence binding affinity and selectivity. These computational studies have guided experimental efforts to optimize the compound's structure for improved pharmacological activity.
The potential applications of this compound extend beyond oncology. Researchers are exploring its use in treating inflammatory diseases, where modulation of cytokine production is key. Preliminary data suggest that 1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole can inhibit NFκB signaling, a critical pathway in inflammation. This opens up new avenues for developing anti-inflammatory therapies with fewer side effects compared to existing treatments.
In conclusion, 1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole (CAS No. 299162-83-7) represents a promising candidate for drug development due to its unique structural features and favorable pharmacokinetic properties. The combination of fluorine substitution and phenyl groups enhances its biological activity, making it a valuable scaffold for designing novel therapeutics. Ongoing research continues to uncover new applications for this compound, highlighting its potential in addressing various diseases with high unmet medical needs.
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